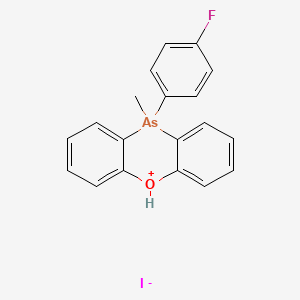![molecular formula C29H20Cl3N7O2 B14606552 2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid CAS No. 61038-81-1](/img/structure/B14606552.png)
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid is a complex organic compound that features a diazenyl group attached to a benzoic acid moiety This compound is characterized by the presence of multiple chloroanilino groups attached to a pyrimidine ring, making it a highly substituted and functionalized molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,4,6-trichloropyrimidine with aniline derivatives under controlled conditions to introduce the chloroanilino groups. The diazenyl group is then introduced through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by coupling with benzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The chloroanilino groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
科学研究应用
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism by which 2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chloroanilino groups may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-chloroanilino)pyrimidine: Lacks the diazenyl and benzoic acid groups but shares the pyrimidine core and chloroanilino substituents.
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with methoxy groups instead of chloroanilino groups.
Uniqueness
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid is unique due to the combination of its diazenyl group, chloroanilino substituents, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61038-81-1 |
|---|---|
分子式 |
C29H20Cl3N7O2 |
分子量 |
604.9 g/mol |
IUPAC 名称 |
2-[[2,4,6-tris(4-chloroanilino)pyrimidin-5-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C29H20Cl3N7O2/c30-17-5-11-20(12-6-17)33-26-25(39-38-24-4-2-1-3-23(24)28(40)41)27(34-21-13-7-18(31)8-14-21)37-29(36-26)35-22-15-9-19(32)10-16-22/h1-16H,(H,40,41)(H3,33,34,35,36,37) |
InChI 键 |
NILXHYHACKPKFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(N=C(N=C2NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


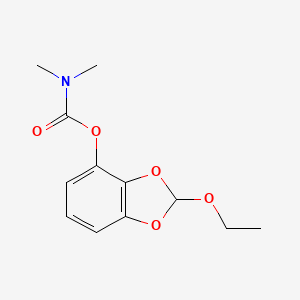


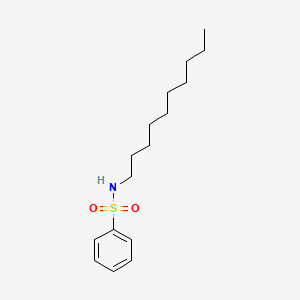
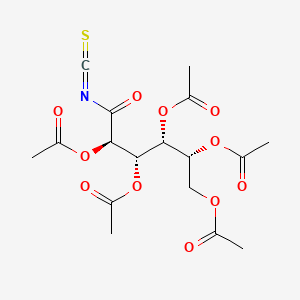
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

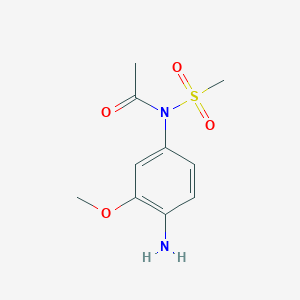
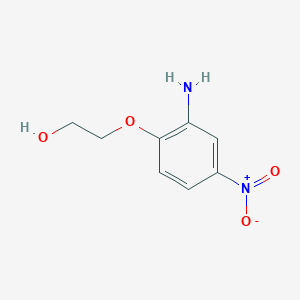


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
